5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)isoxazole-3-carboxamide is a compound with potential pharmacological properties. Its structure involves furan, isoxazole, and carboxamide functional groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related furan and isoxazole derivatives involves multiple steps, starting from basic precursors like 2-acetylfuran. Through processes such as Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and subsequent reactions, various derivatives have been prepared. These synthesis routes highlight the versatility and reactivity of the furan and isoxazole rings in creating complex molecules (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry. For instance, compounds incorporating the furan-2-yl and isoxazole groups have been structurally proven and investigated for their pharmacological potential, demonstrating the importance of precise molecular design and characterization in drug development (Miao et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of furan and isoxazole derivatives includes their ability to undergo various reactions, such as Mannich reactions, to introduce additional functional groups. These reactions expand the chemical diversity and potential applications of these compounds (Kumar et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of furan and isoxazole derivatives depend on their specific functional groups and overall molecular structure. These properties are crucial for determining the compound's suitability in various applications, including pharmacological use.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of furan and isoxazole derivatives are influenced by their molecular structure. The presence of furan and isoxazole rings contributes to the compound's potential activity, as seen in studies evaluating their pharmacological effects (Miao et al., 2018).
Scientific Research Applications
Synthesis and Antiprotozoal Activities
Research involving dicationic 3,5-diphenylisoxazoles, which are structurally related to the compound , has demonstrated significant antiprotozoal activities. These compounds, including analogs where a furan ring is replaced by an isoxazole ring, have been synthesized and tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Notably, some of these compounds exhibited IC50 values less than 10 nM against T. brucei rhodesiense and were more active against P. falciparum than the reference compound furamidine, suggesting potential applications in treating diseases caused by these protozoans (Patrick et al., 2007).
Antimicrobial Activity
Isoxazole derivatives have been explored for their antimicrobial potential. A series of isoxazole derivatives synthesized from compounds containing the furan ring demonstrated significant in vitro antibacterial and antifungal activities. These studies highlight the potential of furan and isoxazole derivatives in developing new antimicrobial agents, which could be pivotal in addressing the growing concern of antibiotic resistance (Dhaduk & Joshi, 2022).
Antioxidant Agents
Chalcone derivatives, which include furan-2-carbonyl groups, have been synthesized and evaluated for their antioxidant properties. These compounds have shown potential as highly potent antioxidant agents, suggesting their utility in combating oxidative stress-related diseases. The synthesis and characterization of these compounds, along with their ADMET, QSAR, and molecular modeling studies, indicate their promising applications in pharmaceuticals as antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Catalysis and Synthesis
The palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans presents an innovative approach to synthesizing furan derivatives. This method allows for the introduction of various substituents into the furan ring, showcasing the versatility of furan derivatives in organic synthesis and potential pharmaceutical applications (Lu, Wu, & Yoshikai, 2014).
properties
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-13(9-12-5-2-1-3-6-12)11-18-17(21)14-10-16(23-19-14)15-7-4-8-22-15/h1-8,10,13,20H,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPSEDDZKKKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)isoxazole-3-carboxamide |
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